molecular formula C24H24O5 B13873691 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid

3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid

Cat. No.: B13873691
M. Wt: 392.4 g/mol
InChI Key: INFWETYQHQCBJT-UHFFFAOYSA-N
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Description

3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is an organic compound with a complex structure that includes ethoxy, phenoxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl alcohol with 4-bromophenol in the presence of a base to form an ether linkage. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
  • 3-(4-Methoxyphenyl)propionic acid

Comparison

Compared to similar compounds, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability. Additionally, the presence of multiple aromatic rings and ether linkages provides opportunities for diverse chemical modifications and applications.

Properties

Molecular Formula

C24H24O5

Molecular Weight

392.4 g/mol

IUPAC Name

3-ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid

InChI

InChI=1S/C24H24O5/c1-2-27-23(16-24(25)26)19-11-13-20(14-12-19)28-17-18-7-6-10-22(15-18)29-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3,(H,25,26)

InChI Key

INFWETYQHQCBJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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